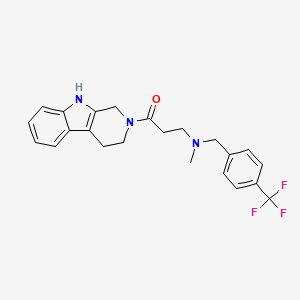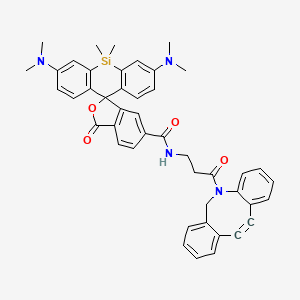
Iroxanadine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iroxanadine sulfate, also known as BRX-235 sulfate, is a novel small molecule synthesized by Biorex, Hungary. It is primarily recognized for its cardioprotective properties. This compound induces phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis. Endothelial cell function is central to various vascular diseases, including atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Iroxanadine sulfate involves the activation of p38 kinase and enhancement of stress-responsive heat shock protein expression. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving pyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The production involves multiple steps, including synthesis, purification, and formulation .
化学反应分析
Types of Reactions: Iroxanadine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Iroxanadine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the activation of p38 kinase and the expression of heat shock proteins.
Biology: The compound is employed in studies related to endothelial cell function and vascular diseases.
Medicine: this compound is investigated for its potential therapeutic effects in treating atherosclerosis, restenosis, and other vascular diseases.
Industry: The compound is used in the development of cardioprotective agents and other pharmaceutical applications
作用机制
Iroxanadine sulfate exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase. This phosphorylation plays a significant role in maintaining endothelial cell homeostasis. The compound also enhances the expression of stress-responsive heat shock proteins, which protect cells from stress-induced damage. The molecular targets include p38 kinase and heat shock proteins, which are involved in various cellular pathways related to stress response and cell survival .
相似化合物的比较
BRX-005: Another form of Iroxanadine with similar properties.
BRX-235: The base form of Iroxanadine sulfate.
Pyridine Derivatives: Compounds with similar structures and functions.
Uniqueness: this compound is unique due to its potent activation of p38 kinase and enhancement of heat shock protein expression. This dual action makes it a valuable compound in research and potential therapeutic applications. Its ability to improve the survival of vascular endothelial cells following ischemia/reperfusion stress sets it apart from other similar compounds .
属性
CAS 编号 |
276690-61-0 |
|---|---|
分子式 |
C14H22N4O5S |
分子量 |
358.42 g/mol |
IUPAC 名称 |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;sulfuric acid |
InChI |
InChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4) |
InChI 键 |
KRDJXQILWJDTAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)





![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)






